molecular formula C21H31NO3 B6785769 N-[3-hydroxy-1-(4-methoxyphenyl)propyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide

N-[3-hydroxy-1-(4-methoxyphenyl)propyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide

Cat. No.: B6785769
M. Wt: 345.5 g/mol
InChI Key: SRSWLEKBEZSQLO-UHFFFAOYSA-N
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Description

N-[3-hydroxy-1-(4-methoxyphenyl)propyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide is a complex organic compound with a unique structure that combines a hydroxypropyl group, a methoxyphenyl group, and a decahydronaphthalene carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[3-hydroxy-1-(4-methoxyphenyl)propyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-25-17-11-9-16(10-12-17)20(13-14-23)22-21(24)19-8-4-6-15-5-2-3-7-18(15)19/h9-12,15,18-20,23H,2-8,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSWLEKBEZSQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCO)NC(=O)C2CCCC3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-1-(4-methoxyphenyl)propyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the hydroxypropyl intermediate: This can be achieved through the reaction of 4-methoxyphenylacetic acid with a suitable alkylating agent under basic conditions to introduce the hydroxypropyl group.

    Cyclization to form the decahydronaphthalene ring: This step involves the cyclization of the intermediate under acidic or basic conditions, often using a catalyst to facilitate the formation of the decahydronaphthalene ring.

    Amidation reaction: The final step involves the reaction of the cyclized intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-1-(4-methoxyphenyl)propyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carboxamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-hydroxy-1-(4-methoxyphenyl)propyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-1-(4-methoxyphenyl)propyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in key metabolic or signaling pathways.

    Gene expression modulation: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[3-hydroxy-1-(4-methoxyphenyl)propyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1-carboxamide can be compared with other similar compounds, such as:

    4-Methoxyphenethylamine: A simpler compound with a methoxyphenyl group, used in the synthesis of various organic compounds.

    Phenethylamine derivatives: Compounds with similar structural features but different functional groups, used in medicinal chemistry and drug development.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for research and development in various fields.

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